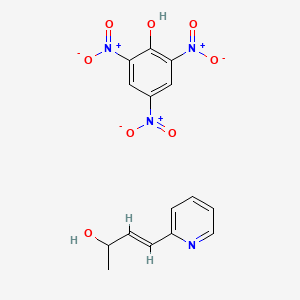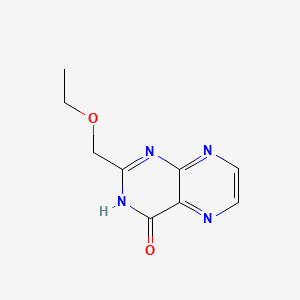
4(3H)-Pteridinone, 2-(ethoxymethyl)-
概述
描述
LCB-2183 是一种小分子药物,可作为组胺受体拮抗剂。 它主要针对免疫系统疾病和呼吸系统疾病(特别是哮喘)的潜在治疗应用进行了研究 。 LCB-2183 的分子式为 C9H10N4O2 。
准备方法
合成路线及反应条件
LCB-2183 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 具体的反应条件,如温度、压力和催化剂的使用,都经过优化以实现高产率和纯度 。
工业生产方法
LCB-2183 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级设备和试剂,以确保质量一致和可扩展性。 反应条件得到严格控制,以最大限度地提高效率并减少浪费 。
化学反应分析
反应类型
LCB-2183 会经历各种化学反应,包括:
氧化: LCB-2183 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 LCB-2183 中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,LCB-2183 的氧化可以导致羟基化衍生物的形成,而还原可以产生脱氧化合物 。
科学研究应用
化学: LCB-2183 用作模型化合物来研究组胺受体拮抗作用和相关的化学反应。
生物学: 研究它对细胞过程和信号通路的影响。
医学: LCB-2183 作为治疗哮喘和其他呼吸系统疾病的治疗剂具有前景,因为它可以抑制组胺诱导的炎症和过度反应。
作用机制
LCB-2183 通过与组胺受体结合来发挥作用,特别是抑制其活性。这种拮抗作用阻止组胺与其受体结合,从而减少组胺诱导的炎症反应和气道过度反应。 分子靶标包括免疫细胞和气道平滑肌细胞上的组胺受体 。
相似化合物的比较
类似化合物
苯海拉明: 另一种用于治疗过敏反应的组胺受体拮抗剂。
西替利嗪: 第二代抗组胺药,具有类似的治疗应用。
非索非那定: 一种非镇静性抗组胺药,用于缓解过敏.
LCB-2183 的独特性
LCB-2183 在其对组胺受体的特异性结合亲和力和选择性方面是独一无二的,这可能导致与其他抗组胺药相比副作用更少。
属性
CAS 编号 |
133914-85-9 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |
InChI 键 |
SFWVULIFVPNTOF-UHFFFAOYSA-N |
SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
规范 SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
| 133914-85-9 | |
同义词 |
LCB 2183 LCB-2183 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
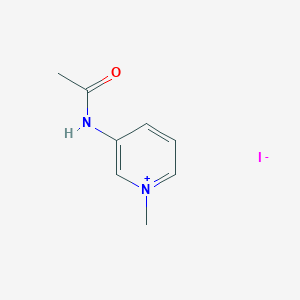
![2-Propenamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1651694.png)
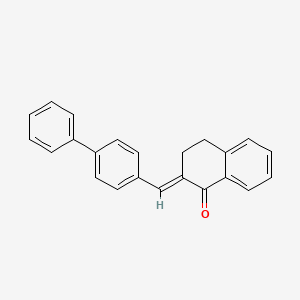
![4-[(6-Methoxy-2-methylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B1651697.png)
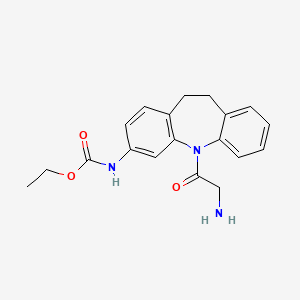
![2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde](/img/structure/B1651701.png)

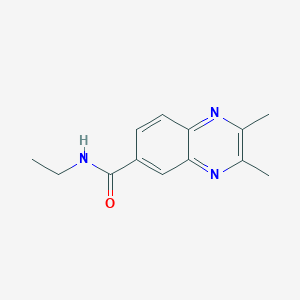
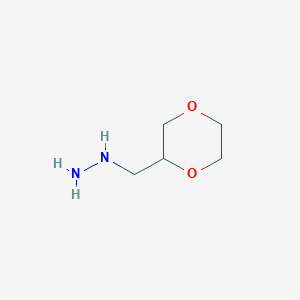


![(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine](/img/structure/B1651709.png)
